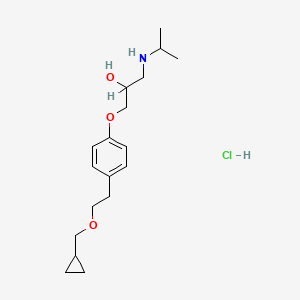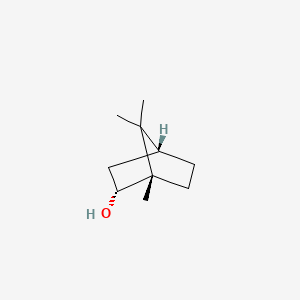
(E)-CefpodoximeProxetil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as bronchitis, pneumonia, gonorrhea, and infections of the skin, ear, throat, and urinary tract.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Cefpodoxime Proxetil involves several steps, starting from the core cephalosporin structure. The key steps include:
Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent.
Esterification: The resulting compound undergoes esterification to form the proxetil ester.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-Cefpodoxime Proxetil typically involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Cefpodoxime Proxetil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in (E)-Cefpodoxime Proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the presence of esterases.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Cefpodoxime: The active form released upon hydrolysis.
Various derivatives: Formed through oxidation, reduction, and substitution reactions.
Wissenschaftliche Forschungsanwendungen
(E)-Cefpodoxime Proxetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Extensively researched for its efficacy in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Wirkmechanismus
(E)-Cefpodoxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
- Cefixime
- Cefdinir
- Cefditoren Pivoxil
Comparison: (E)-Cefpodoxime Proxetil is unique due to its high oral bioavailability and broad-spectrum activity. Compared to cefixime and cefdinir, it has a more favorable pharmacokinetic profile, allowing for less frequent dosing. Cefditoren Pivoxil, like (E)-Cefpodoxime Proxetil, is also a prodrug, but (E)-Cefpodoxime Proxetil is often preferred due to its better tolerance and fewer side effects.
Eigenschaften
Molekularformel |
C21H27N5O9S2 |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+ |
InChI-Schlüssel |
LTINZAODLRIQIX-DHRITJCHSA-N |
Isomerische SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
Kanonische SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)






![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)


![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)


